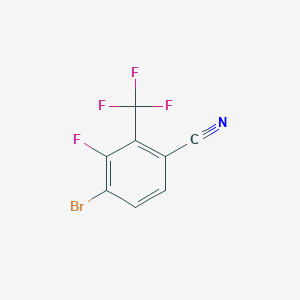

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile

Beschreibung

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound with the molecular formula C₈H₂BrF₄N and a molecular weight of 284.01 g/mol. It features a benzonitrile core substituted with bromo (Br) at position 4, fluoro (F) at position 3, and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl and nitrile groups enhance the compound's stability and influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF4N/c9-5-2-1-4(3-14)6(7(5)10)8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNSFJDVTSDPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of Ortho-Fluoro Benzotrifluoride

Ortho-fluoro benzotrifluoride is nitrated using HNO₃/H₂SO₄ to yield 3-trifluoromethyl-4-fluoroaniline .

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| Ortho-fluoro benzotrifluoride | HNO₃/H₂SO₄, 30°C | 15 minutes, insulated | 3-Trifluoromethyl-4-fluoroaniline |

Bromination and Diazotization

The aniline intermediate undergoes bromination with Br₂ in acetic acid, followed by diazotization using NaNO₂ and H₂PO₂H to replace the amine group with bromine.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, acetic acid, 10–20°C | 2 hours, pH 7–9 | 2-Bromo-4-fluoro-5-trifluoromethylaniline |

| Diazotization | NaNO₂, H₂PO₂H, 0–5°C | 1 hour, pH 8–9 | 3-Fluoro-4-methyl bromobenzene trifluoride |

Cyanation via Cuprous Cyanide

The brominated intermediate reacts with CuCN in DMF under nitrogen to yield the target compound.

| Substrate | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| 3-Fluoro-4-methyl bromobenzene | CuCN, DMF, reflux | 7 hours, N₂ atmosphere | 54% | 98.2% |

Catalytic Cyanation Methods

Cuprous cyanide and palladium catalysts are widely used for cyanation reactions.

Cyanation with CuCN in DMF

This method is optimized for high yields and purity, as demonstrated in patents CN101337911A and CN1810775B.

| Substrate | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Fluoro-4-methyl bromobenzene | CuCN | DMF | Reflux | 7 hours | 54% |

Palladium-Catalyzed Coupling

While less common for this compound, palladium-mediated reactions (e.g., Suzuki-Miyaura) are explored for similar intermediates. For example, 4-bromo-2-trifluoromethylbenzonitrile can undergo coupling with arylboronic acids in the presence of Pd(PPh₃)₄ .

Optimization Strategies

Solvent Selection

Temperature Control

Purification Techniques

Comparative Analysis of Methods

| Method | Steps | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction | 5 steps | 54% | 98.2% | High purity, scalable | Multi-step complexity |

| Direct Bromination-Cyanation | 2 steps | 85% | 93.35% | Simplified workflow | Moderate purity |

| Catalytic Cyanation | 1 step | 54% | 98.2% | High efficiency, low byproducts | Requires CuCN or Pd catalysts |

Key Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium and copper. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Thermal and Physical Properties

Notes: Predicted data for the target compound are extrapolated from structurally similar compounds in .

Biologische Aktivität

4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with notable biological activity. Its structure, featuring multiple fluorine atoms, influences its chemical properties and potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, and provides an overview of relevant case studies and research findings.

The molecular formula of this compound is C8H3BrF3N, with a molecular weight of approximately 240.26 g/mol. The presence of trifluoromethyl and bromine groups enhances its lipophilicity, potentially leading to increased biological activity.

Antimicrobial Activity

Research has indicated that fluorinated compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.1 µg/mL |

| Escherichia coli | 1.9 µg/mL |

| Pseudomonas aeruginosa | 4.2 µg/mL |

These MIC values suggest that the compound may be effective against resistant bacterial strains, which is critical in the context of increasing antibiotic resistance .

Anticancer Properties

Fluorinated compounds have been investigated for their potential anticancer properties. A study focusing on structurally similar compounds found that those with trifluoromethyl groups exhibited cytotoxic effects in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid synthase (FAS), which is crucial for lipid biosynthesis in cancer cells.

- Receptor Modulation : Its binding affinity to various receptors can modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antibacterial Efficacy : A comparative study highlighted the antibacterial potency of fluorinated benzonitriles against common pathogens. The study reported that this compound had a significantly lower MIC against S. aureus compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-3-fluoro-2-(trifluoromethyl)benzonitrile?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of a trifluoromethyl-substituted benzene derivative, followed by bromination and fluorination. For example, cyano groups can be introduced via Rosenmund-von Braun reaction using CuCN and a brominated precursor. Fluorination may employ agents like Selectfluor™ under controlled conditions to ensure regioselectivity . Purification often requires column chromatography (silica gel, hexane/ethyl acetate) and verification via HPLC or GC-MS .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

- NMR : The NMR spectrum will show distinct peaks for the trifluoromethyl (-CF) and fluorine substituents. In NMR, aromatic protons adjacent to electron-withdrawing groups (e.g., -CN, -CF) resonate downfield (δ 7.5–8.5 ppm).

- IR : The nitrile group (-C≡N) exhibits a sharp absorption band near 2240 cm, while C-F stretches (for -CF) appear around 1100–1200 cm. Compare with reference spectra for halogenated benzonitriles .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and light exposure should be conducted. Store under inert atmosphere (N/Ar) at 0–6°C to prevent decomposition, especially given the bromine substituent’s susceptibility to nucleophilic displacement .

Advanced Research Questions

Q. How can conflicting regioselectivity data in halogenation reactions be resolved?

Discrepancies may arise from competing electronic (directing effects of -CF and -CN) and steric factors. Computational tools (DFT calculations) can predict reactive sites by analyzing electrostatic potential maps. Experimentally, use low-temperature kinetic control (e.g., -78°C with Br/FeBr) to favor thermodynamically disfavored products. Validate outcomes via X-ray crystallography or NOESY NMR .

Q. What analytical methods are suitable for detecting trace impurities (e.g., dehalogenated byproducts)?

High-resolution LC-MS with a C18 column (e.g., Waters Spherisorb ODS-2) and a mobile phase of acetonitrile/water (0.1% formic acid) can separate impurities. For quantification, use a relative response factor (RRF) calibration, as demonstrated in pharmacopeial methods for related benzonitrile derivatives .

Q. How can this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom is a prime site for palladium-catalyzed couplings. Replace bromine with a boronate ester via Miyaura borylation (Pd(dppf)Cl, Bpin) to enable Suzuki reactions. Note that the electron-withdrawing -CF and -CN groups may reduce reactivity, requiring optimized conditions (e.g., elevated temperatures, SPhos ligand) .

Q. What strategies mitigate challenges in introducing fluorinated groups without side reactions?

Use directed ortho-metalation (DoM) with LDA or TMP-Li to position fluorine selectively. Alternatively, late-stage fluorination via Balz-Schiemann reaction (diazotization followed by HF-pyridine) minimizes interference from other substituents. Monitor reaction progress in real-time using NMR to detect intermediates .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate purity using orthogonal methods:

- DSC/TGA for melting point confirmation.

- HRMS to rule out isotopic interference from bromine (/).

- Compare with peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Q. What computational tools aid in predicting reactivity or spectroscopic properties?

- Gaussian 16 : Simulate IR/NMR spectra using B3LYP/6-311+G(d,p) basis sets.

- Cambridge Structural Database (CSD) : Analyze bond angles/distances in structurally analogous compounds to infer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.